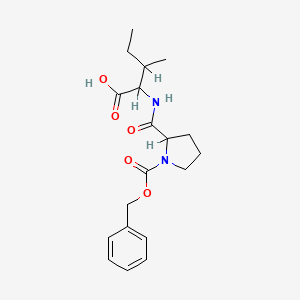

beta-D-Mannopyranuronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Beta-D-Mannopyranuronic acid: is a uronic acid derivative of mannose, a type of sugar. It is a key component of alginic acid, which is found predominantly in the cell walls of brown algae. This compound is known for its role in forming the structural framework of alginate, a biopolymer widely used in various industrial and biomedical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Beta-D-Mannopyranuronic acid can be synthesized through the oxidation of mannose. One common method involves the use of TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) and BAIB (Bis(acetoxy)iodobenzene) as oxidizing agents. The reaction is typically carried out in dichloromethane (DCM) and water, with the reaction mixture being quenched by sodium thiosulfate solution .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from alginate, which is derived from brown seaweeds. The alginate is hydrolyzed to release the uronic acids, which are then separated and purified through various chromatographic techniques .

Análisis De Reacciones Químicas

Types of Reactions: Beta-D-Mannopyranuronic acid undergoes several types of chemical reactions, including:

Oxidation: Conversion to various oxidized forms using reagents like TEMPO and BAIB.

Reduction: Reduction reactions can convert it back to its corresponding alcohol form.

Substitution: Various substitution reactions can occur, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: TEMPO, BAIB, dichloromethane, water, sodium thiosulfate.

Reduction: Common reducing agents like sodium borohydride.

Substitution: Reagents like trifluoromethanesulfonic anhydride for glycosidation reactions.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Mannose or its derivatives.

Substitution: Various substituted mannuronic acid esters.

Aplicaciones Científicas De Investigación

Beta-D-Mannopyranuronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycosides.

Biology: Plays a role in the study of cell wall structures and functions in algae and bacteria.

Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form hydrogels.

Industry: Employed in the production of biodegradable polymers and as a thickening agent in food and cosmetics.

Mecanismo De Acción

The mechanism of action of beta-D-Mannopyranuronic acid involves its ability to form strong hydrogen bonds and ionic interactions with other molecules. This property is crucial in its role in forming the gel-like structure of alginate. The molecular targets include various proteins and polysaccharides, and the pathways involved often relate to the stabilization of cell walls and extracellular matrices .

Comparación Con Compuestos Similares

- Alpha-D-Mannopyranuronic acid

- D-Glucuronic acid

- L-Gulopyranuronic acid

Comparison:

- Beta-D-Mannopyranuronic acid vs. Alpha-D-Mannopyranuronic acid: The beta form has a different spatial arrangement of atoms compared to the alpha form, leading to different physical and chemical properties .

- This compound vs. D-Glucuronic acid: While both are uronic acids, D-Glucuronic acid is derived from glucose and has different applications, particularly in detoxification processes in the liver .

- This compound vs. L-Gulopyranuronic acid: Both are components of alginate, but L-Gulopyranuronic acid has a different stereochemistry, affecting the properties of the resulting alginate .

This compound stands out due to its unique role in forming the structural framework of alginate, making it indispensable in various industrial and biomedical applications.

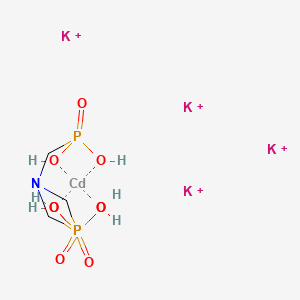

Propiedades

Número CAS |

33599-45-0 |

|---|---|

Fórmula molecular |

C6H10O7 |

Peso molecular |

194.14 g/mol |

Nombre IUPAC |

(2S,3S,4S,5S,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3-,4-,6+/m0/s1 |

Clave InChI |

AEMOLEFTQBMNLQ-SYJWYVCOSA-N |

SMILES isomérico |

[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O)C(=O)O)O)O |

SMILES canónico |

C1(C(C(OC(C1O)O)C(=O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Trifluoro-[[4-[4-(trifluoroboranuidylazaniumyl)phenyl]phenyl]azaniumyl]boranuide](/img/structure/B15194687.png)

![(3S,14R,16S)-16-[(1R)-2-[[(4S)-2,2-dimethyl-6-propan-2-yl-3,4-dihydrochromen-4-yl]amino]-1-hydroxyethyl]-3,4,14-trimethyl-1,4-diazacyclohexadecane-2,5-dione](/img/structure/B15194730.png)

![(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-3-amino-6-carboxy-4,5-dihydroxyoxan-2-yl]oxy-48-[[4-[(4-butylphenyl)methyl]piperazin-1-yl]methyl]-5,32-dichloro-2,26,31,44,47,49-hexahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,65-henicosaene-52-carboxylic acid](/img/structure/B15194746.png)